

Synthesis of 5-Methoxycarbonylmethyluridine: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 5-Methoxycarbonyl methyl uridine

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Introduction

5-Methoxycarbonylmethyluridine (mcm⁵U) is a modified nucleoside found in the wobble position of tRNA, playing a crucial role in the accurate translation of the genetic code.[1][2][3][4] Its presence and modification state are linked to various cellular processes and diseases, making it a significant target for research in molecular biology and drug development.[1] This document provides detailed protocols for the chemical synthesis of 5-methoxycarbonylmethyluridine, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methodologies, including a stereoselective approach starting from 5-formyluridine.

Chemical Synthesis Overview

The chemical synthesis of 5-methoxycarbonylmethyluridine can be achieved through several routes. A prevalent and modern approach involves the diastereoselective organocatalytic synthesis starting from 5-formyluridine. This method offers control over stereochemistry, which is crucial for studying the specific biological functions of the different isomers.[1][5][6] An alternative pathway begins with a 5-malonate ester derivative of uridine.[7][8]

This protocol will focus on the stereoselective synthesis from 5-formyluridine, which involves the following key steps:

Protection of the sugar hydroxyl groups.



- Diastereoselective cyanosilylation of the 5-formyl group.
- Pinner reaction to form the methyl ester.
- Deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of 5-methoxycarbonylmethyluridine and its derivatives.



Step	Starting Material	Product	Yield (%)	Reference
Protection of 5- formyl-2',3'-O- isopropylideneuri dine	5-formyl-2',3'-O- isopropylideneuri dine	5'-O-tert- butyldimethylsilyl -5-formyl-2',3'-O- isopropylideneuri dine	91%	[5]
Diastereoselectiv e Cyanosilylation and Pinner Reaction (Separated Diastereomers)	Protected 5- formyluridine	(S)-5- methoxycarbonyl hydroxymethyluri dine	60%	[5]
Diastereoselectiv e Cyanosilylation and Pinner Reaction (Separated Diastereomers)	Protected 5- formyluridine	(R)-5- methoxycarbonyl hydroxymethyluri dine	15%	[5]
Hydrolysis to Carboxylic Acid	(S)-5- methoxycarbonyl hydroxymethyluri dine	(S)-5- carboxyhydroxy methyluridine	88%	[5]
Hydrolysis to Carboxylic Acid	(R)-5- methoxycarbonyl hydroxymethyluri dine	(R)-5- carboxyhydroxy methyluridine	80%	[5]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 5-Methoxycarbonylhydroxymethyluridine from 5-Formyluridine

Methodological & Application





This protocol describes a diastereoselective synthesis of (R)- and (S)-5-methoxycarbonylhydroxymethyluridines (mchm⁵U), which are closely related to the target compound.[1][5][6]

Step 1: Synthesis of 5'-O-tert-butyldimethylsilyl-5-formyl-2',3'-O-isopropylideneuridine (8)

- To a solution of 5-formyl-2',3'-O-isopropylideneuridine (1 equivalent) in acetonitrile (ACN), add imidazole (1.2 equivalents).
- Add tert-butyldimethylsilyl chloride (TBDMSCI, 1.1 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product.
- Purify the crude product by column chromatography on silica gel using a hexane/acetone solvent system. A yield of 91% has been reported for this step.[5]

Step 2: Diastereoselective Cyanosilylation

- Dissolve the protected 5-formyluridine (8) (1 equivalent) in an appropriate solvent (e.g., acetonitrile).
- Add a chiral ligand and a catalyst, such as titanium tetraisopropoxide [Ti(OiPr)₄], to induce diastereoselectivity.[5]
- Add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
- Stir the reaction at the specified temperature and monitor by TLC.
- After the reaction is complete, work up the mixture to isolate the diastereomerically enriched TMS-protected cyanohydrins.

Step 3: Pinner Reaction to form (S)- and (R)-mchm5U

• Convert the obtained cyanohydrins to the corresponding methyl esters via a Pinner reaction. This involves treatment with an acidic methanol solution.



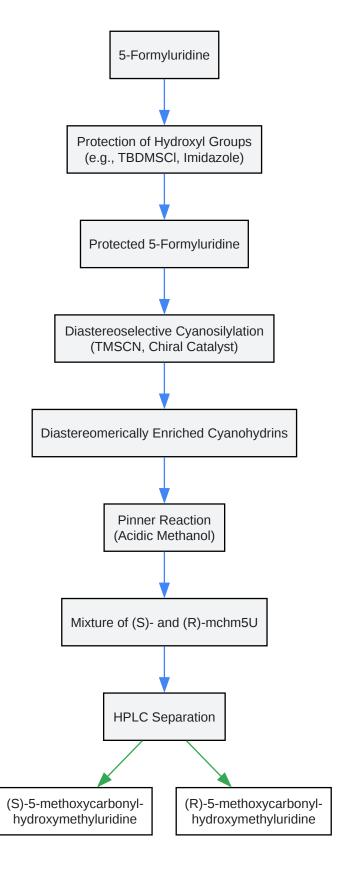
- The acidic conditions will also cleave the silyl and isopropylidene protecting groups.
- Separate the resulting diastereomers, (S)-5-methoxycarbonylhydroxymethyluridine (1) and (R)-5-methoxycarbonylhydroxymethyluridine (2), using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Reported yields for the isolated diastereomers are 60% for (S)-1 and 15% for (R)-2.[5]

Step 4: Hydrolysis to (S)- and (R)-chm⁵U (Optional)

- To obtain the corresponding carboxylic acids, hydrolyze the methyl esters.
- Dissolve the purified methyl ester (e.g., (S)-mchm⁵U) in a 1 N aqueous HCl solution.
- Stir the mixture for 24 hours at 40 °C.[5]
- Remove the solvent under reduced pressure.
- Co-evaporate the residue with water multiple times to remove excess HCl.
- Purify the crude product by RP-HPLC using water as the eluent to yield the final carboxylic acid. Reported yields are 88% for (S)-chm⁵U and 80% for (R)-chm⁵U.[5]

Visualizations Chemical Synthesis Workflow



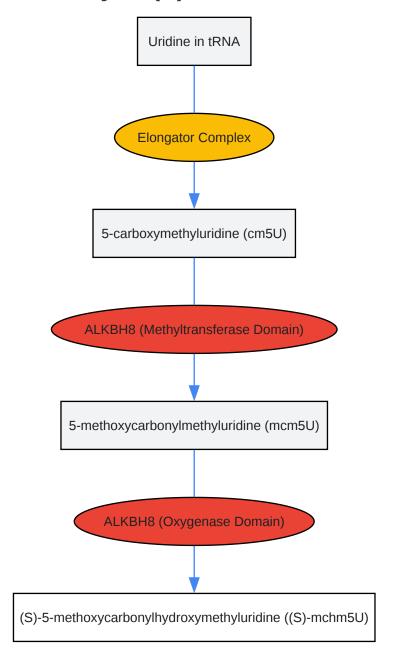


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Caption: Chemical synthesis workflow for 5-methoxycarbonylhydroxymethyluridine.



Biosynthetic Pathway of (S)-mchm⁵U



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Caption: Biosynthetic pathway of (S)-mchm⁵U in mammals.[1][5]

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